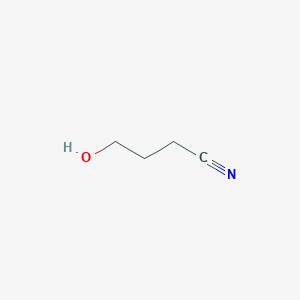

4-Hydroxybutanenitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQQRABCRRQRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277743 | |

| Record name | 4-hydroxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-22-8 | |

| Record name | 628-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxybutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYANO-1-PROPANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Hydroxybutanenitrile

Conventional Chemical Synthesis Routes

The traditional laboratory and industrial preparation of 4-hydroxybutanenitrile and its derivatives relies on well-established reaction mechanisms, primarily nucleophilic substitution and addition reactions.

Nucleophilic Substitution Reactions

A principal strategy for the synthesis of this compound involves the displacement of a leaving group from an aliphatic chain by a cyanide nucleophile. This approach is a cornerstone of nitrile synthesis, allowing for the extension of a carbon chain and the introduction of the versatile nitrile moiety.

The reaction of halogenated alcohols or alkyl halides with cyanide salts is a common and effective method for producing hydroxynitriles. The choice of reactants and conditions can be tailored to optimize the yield and purity of the desired product.

The direct reaction of a haloalcohol with a cyanide salt provides a straightforward route to this compound. In a typical procedure, a 3-halopropanol, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol, is treated with a cyanide source, most commonly sodium or potassium cyanide. researchgate.net The reaction is generally conducted in a solvent that can facilitate the dissolution of the inorganic cyanide salt while also being compatible with the organic substrate. chemistrystudent.com A mixture of ethanol (B145695) and water is often employed for this purpose. chemistrystudent.com

The reaction proceeds via an SN2 mechanism, where the cyanide ion acts as a nucleophile, attacking the carbon atom bearing the halogen. researchgate.net This results in the displacement of the halide ion and the formation of a new carbon-carbon bond, yielding this compound. google.com To drive the reaction to completion, heating under reflux is typically necessary. chemistrystudent.comlibretexts.org The use of an ethanolic solvent is crucial to minimize the competing reaction of hydroxide (B78521) ions (present in aqueous solutions of cyanide salts) with the haloalcohol, which would lead to the formation of diols as byproducts. chemguide.co.uk

While no specific detailed research findings for the direct synthesis of this compound from 3-halopropanols were found in the search results, a closely related synthesis of (S)-4-chloro-3-hydroxybutyronitrile from (S)-epichlorohydrin highlights the general conditions for such transformations. In this process, epichlorohydrin (B41342) is reacted with sodium cyanide in water, with the pH maintained between 7.9 and 8.0 and the temperature controlled at 22-25°C, affording the product in high yield. chemicalbook.comgoogle.com

Table 1: Synthesis of (S)-4-chloro-3-hydroxybutanenitrile from (S)-Epichlorohydrin and Sodium Cyanide

| Precursor | Reagent | Solvent | Temperature | pH | Yield | Reference |

| (S)-Epichlorohydrin | Sodium Cyanide | Water | 22-25°C | 7.9-8.0 | 91.3% | chemicalbook.comgoogle.com |

The reaction between alkyl halides and metal cyanides is a fundamental method for the preparation of nitriles. docbrown.info This reaction typically proceeds via either an SN1 or SN2 mechanism, depending on the structure of the alkyl halide. libretexts.org For primary alkyl halides, such as 1-bromo-3-hydroxypropane, the SN2 mechanism is favored. researchgate.net In this mechanism, the cyanide nucleophile attacks the electrophilic carbon atom bonded to the halogen, leading to a concerted displacement of the halide leaving group. researchgate.net

The choice of metal cyanide can influence the reaction, with sodium and potassium cyanide being the most common due to their availability and reactivity. chemistrysteps.com The reaction is often carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), or in an alcohol-water mixture to ensure the solubility of the cyanide salt. chemistrystudent.com Heating the reaction mixture under reflux is generally required to achieve a reasonable reaction rate. libretexts.org

Table 2: General Conditions for Nucleophilic Substitution of Alkyl Halides with Metal Cyanides

| Alkyl Halide Type | Typical Mechanism | Common Cyanide Source | Solvent | Conditions | Reference |

| Primary | SN2 | KCN, NaCN | Ethanol/Water | Heat under reflux | chemistrystudent.comlibretexts.org |

| Tertiary | SN1 | KCN, NaCN | Ethanol/Water | Heat under reflux | libretexts.org |

Cyanide Displacement of Halogenated Precursors

Cyanohydrin Formation from Aldehydes

An alternative synthetic approach to this compound involves the formation of a cyanohydrin from an aldehyde precursor. This reaction, which results in the formation of a new carbon-carbon bond and a hydroxyl group on the same carbon atom, is a classic method in organic synthesis. chemistrysteps.com

The synthesis of this compound can be envisioned through the reaction of 3-hydroxypropanal (B37111) with a cyanide equivalent. This reaction is a nucleophilic addition to the carbonyl group of the aldehyde. libretexts.org The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-hydroxypropanal. chemistrysteps.com This initial attack forms a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final this compound product. libretexts.org

The source of the cyanide can be hydrogen cyanide (HCN) itself, although its high toxicity makes it less desirable for laboratory use. libretexts.org A safer and more common approach is to use a salt such as potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of a weak acid to generate HCN in situ. libretexts.org The reaction is typically carried out at or below room temperature. chemrevise.org The equilibrium of the reaction is generally favorable for aliphatic aldehydes. wikipedia.org

While specific experimental data for the reaction of 3-hydroxypropanal to form this compound was not found in the provided search results, the general principles of cyanohydrin formation are well-established. For instance, the reaction of propanal with hydrogen cyanide, catalyzed by sodium cyanide, yields 2-hydroxybutanenitrile. This analogous reaction underscores the viability of this synthetic route.

Table 3: General Conditions for Cyanohydrin Formation from Aldehydes

| Aldehyde Type | Cyanide Source | Catalyst/Conditions | Product Type | Reference |

| Aliphatic | KCN/NaCN with weak acid | Room Temperature, slightly basic pH | Cyanohydrin | chemistrysteps.comlibretexts.org |

| Aromatic | KCN/NaCN with weak acid | Room Temperature, slightly basic pH | Cyanohydrin | wikipedia.org |

Ring-Opening Reactions of Epoxides

The cleavage of the strained three-membered ring of epoxides provides a reliable and direct route to β-hydroxy nitriles. This method is predicated on the nucleophilic addition of a cyanide source, which simultaneously installs the nitrile functionality and a hydroxyl group on adjacent carbons.

The fundamental mechanism for this transformation is the cyanide-induced ring-opening of an epoxide. chemspider.com This reaction proceeds via an SN2-type nucleophilic attack, where the cyanide ion (CN⁻) acts as the nucleophile. chemspider.comresearchgate.net The high ring strain of the epoxide makes the carbon atoms susceptible to nucleophilic attack, facilitating the reaction. chemspider.com In general, for monosubstituted or asymmetrically disubstituted epoxides, the cyanide nucleophile preferentially attacks the least sterically hindered carbon atom. chemspider.comresearchgate.net This regioselectivity is a key feature of the reaction under basic or neutral conditions, leading to the formation of a primary nitrile and a secondary alcohol, or vice versa, depending on the epoxide's substitution pattern. The stereochemistry of the reaction involves an inversion of configuration at the carbon center that is attacked, consistent with the SN2 mechanism. chemspider.com

Epichlorohydrin is a widely utilized and commercially available precursor for the synthesis of this compound analogues, specifically 4-chloro-3-hydroxybutanenitrile. wikipedia.org This intermediate is structurally similar to this compound and serves as a key building block in various chemical syntheses. chemicalbook.com The reaction involves the regioselective addition of a cyanide nucleophile to the epoxide ring of epichlorohydrin. chemicalbook.com The attack occurs at the terminal, less-substituted carbon of the epoxide, opening the ring to yield the 4-chloro-3-hydroxybutanenitrile product. wikipedia.org This specific precursor is advantageous due to its reactivity and its ability to introduce both a hydroxyl and a nitrile group in a single, efficient step.

The efficiency and yield of the epoxide ring-opening reaction are highly dependent on carefully controlled reaction parameters, particularly pH. The synthesis of 4-chloro-3-hydroxybutanenitrile from epichlorohydrin necessitates maintaining the pH in a slightly alkaline range, typically between 8 and 10. chemicalbook.com One documented procedure achieves an optimal pH of 8.5 by the careful, dropwise addition of concentrated sulfuric acid to an aqueous solution of sodium cyanide at 0°C. wikipedia.org This in situ generation of hydrocyanic acid (HCN) in equilibrium with cyanide ions is crucial. After pH adjustment, the epichlorohydrin is added slowly to the cooled solution. wikipedia.org Maintaining this pH range is critical; a lower pH would reduce the concentration of the nucleophilic CN⁻, while a higher pH could promote undesired side reactions. This controlled addition and pH management can lead to high isolated yields, with reports of up to 96%. wikipedia.org

| Precursor | Cyanide Source | pH | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Epichlorohydrin | Sodium Cyanide / Sulfuric Acid | 8.5 | Reaction cooled to 0°C; dropwise addition of precursor. | 4-chloro-3-hydroxybutanenitrile | 96% | wikipedia.org |

| Epichlorohydrin | Hydrocyanic Acid / Sodium Sulfate | 8-10 | Reaction in saturated aqueous sodium sulfate. | 4-chloro-3-hydroxybutanenitrile | Not specified | chemicalbook.com |

The use of ionic liquids (ILs) as cosolvents in conjunction with water has been shown to enhance the synthesis of hydroxynitriles from epihalohydrins. wikipedia.org Ionic liquids are organic salts that are liquid at or near room temperature and are noted for their low vapor pressure and potential as environmentally benign media. researchgate.net In the reaction between an epihalohydrin and cyanide, employing an ionic liquid as a cosolvent can lead to significant improvements in both productivity and selectivity. wikipedia.org The presence of the ionic liquid can influence the reaction environment, potentially improving the solubility of reactants and stabilizing intermediates, thereby facilitating a more efficient conversion to the desired product. wikipedia.orgnih.gov While the specific ionic liquids are often proprietary, their application represents an advanced strategy for process intensification in this synthetic route.

Dehydration Reactions

An alternative synthetic approach to nitriles involves the removal of a water molecule from a corresponding primary amide. This transformation is a classic method for nitrile synthesis and can be accomplished using a variety of dehydrating agents.

The conversion of 4-hydroxybutanamide (B1328909) to this compound is achieved through a dehydration reaction. This is a standard transformation in organic synthesis where a primary amide is converted to the corresponding nitrile. google.com Various powerful dehydrating agents can be employed for this purpose, with trifluoroacetic anhydride (B1165640) (TFAA) being a particularly effective, albeit aggressive, reagent. researchgate.net

The mechanism involves the activation of the amide oxygen by the dehydrating agent, followed by elimination to form the nitrile. However, the presence of a hydroxyl group on the substrate, as in 4-hydroxybutanamide, introduces a potential competing reaction. Trifluoroacetic anhydride is known to react readily with alcohols to form trifluoroacetyl esters. chemicalbook.comchemicalbook.com Therefore, when treating 4-hydroxybutanamide with TFAA, two pathways are possible: the desired dehydration of the amide group and the undesired esterification of the hydroxyl group. The outcome would depend heavily on the reaction conditions, such as temperature and stoichiometry. To achieve a selective dehydration, it might be necessary to first protect the hydroxyl group before carrying out the dehydration step, followed by a subsequent deprotection to yield this compound.

Modern Chemoenzymatic and Biocatalytic Approaches

The quest for sustainable and efficient chemical manufacturing has propelled the development of chemoenzymatic and biocatalytic routes for the synthesis of this compound and its chiral derivatives. These methods leverage the high selectivity and specificity of enzymes to achieve transformations that are difficult to replicate with conventional chemistry.

Enzyme-Catalyzed Synthesis of Chiral Enantiomers

The synthesis of enantiomerically pure forms of this compound derivatives, such as (S)-4-chloro-3-hydroxybutanenitrile, is of paramount importance as they serve as key building blocks for various pharmaceuticals. Enzymes, with their inherent chirality, are ideal catalysts for producing these stereochemically defined molecules.

Halohydrin dehalogenases (HHDHs) are pivotal enzymes in the biocatalytic synthesis of chiral β-hydroxynitriles. nih.gov These enzymes catalyze the nucleophilic displacement of a halogen by a vicinal hydroxyl group in halohydrins to form epoxides. researchgate.net In a reverse reaction, HHDHs can catalyze the ring-opening of epoxides with various nucleophiles, including cyanide, to produce β-substituted alcohols. nih.govresearchgate.net

The halohydrin dehalogenase from Agrobacterium radiobacter AD1, known as HheC, has been extensively studied and applied in these synthetic routes. researchgate.net HheC and its engineered variants have demonstrated remarkable utility in the production of enantiopure compounds. For instance, HheC is employed in a one-step biocatalytic process to produce (S)-4-chloro-3-hydroxybutyronitrile. researchgate.net

| Enzyme | Substrate | Product | Key Features |

| Halohydrin Dehalogenase (HheC) | Epichlorohydrin and a cyanide source | (R)-4-halo-3-hydroxybutyronitrile | Catalyzes enantioselective epoxide ring opening. researchgate.netgoogle.com |

| HheC variants | Fluorinated aromatic epoxides | Enantiopure fluorinated organic azides | Engineered variants show improved activity and stability. rsc.org |

This table summarizes the application of Halohydrin Dehalogenase (HheC) and its variants in the synthesis of chiral compounds.

A significant advancement in biocatalysis is the stereoselective transformation of prochiral substrates to yield chiral products. This approach is exemplified in the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, a precursor for the side-chain of statins. nih.gov The process begins with the asymmetric reduction of a prochiral ketone, ethyl 4-chloroacetoacetate, catalyzed by an (S)-selective ketoreductase. nih.gov This enzymatic reduction establishes the chiral center, yielding ethyl (S)-4-chloro-3-hydroxybutyrate with high enantiomeric excess. nih.govnih.gov

This chiral intermediate is then converted to the corresponding (S)-epoxide, which subsequently undergoes ring-opening with a cyanide nucleophile, often catalyzed by a halohydrin dehalogenase, to produce the final chiral hydroxynitrile product. nih.gov

The synthesis of (S)-4-chloro-3-hydroxybutanenitrile is a critical step in the production of several pharmaceuticals. Biocatalytic methods have been developed to produce this compound with high optical purity. One such method involves the use of a recombinant whole-cell catalyst co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration. nih.gov This system facilitates the asymmetric reduction of 4-chloro-3-oxobutanoate ethyl ester (COBE) to (S)-4-chloro-3-hydroxybutanoate ethyl ester ((S)-CHBE) with over 99% enantiomeric excess. nih.gov The subsequent conversion to the nitrile can be achieved through enzymatic or chemical means.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Molar Yield |

| Recombinant E. coli co-expressing carbonyl reductase and glucose dehydrogenase | 4-chloro-3-oxobutanoate ethyl ester (COBE) | (S)-4-chloro-3-hydroxybutanoate ethyl ester ((S)-CHBE) | >99% | 90.7% |

This table presents the results of a biocatalytic process for the synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester, a precursor to (S)-4-chloro-3-hydroxybutanenitrile. nih.gov

To overcome the limitations of naturally occurring enzymes, such as insufficient activity or stability under process conditions, enzyme engineering and mutagenesis have become indispensable tools. nih.gov Directed evolution and rational design are the primary strategies employed to tailor enzymes for specific industrial applications. nih.gov

In the context of this compound synthesis, enzyme engineering has been applied to halohydrin dehalogenases to improve their performance. researchgate.net For example, in vitro enzyme evolution using gene shuffling technologies has been utilized to optimize HHDHs for the synthesis of the statin side-chain precursor, leading to enzymes with enhanced productivity. researchgate.net

Furthermore, site-saturated mutagenesis has been successfully applied to an aldoxime dehydratase from Pseudomonas chlororaphis B23 (OxdA) to improve the kinetic resolution of (±)-5-(chloromethyl)-4,5-dihydroisoxazole. d-nb.info The resulting mutant, OxdA-L318I, exhibited a 6-fold improvement in the enantiomeric ratio for the synthesis of chiral (R)-4-chloro-3-hydroxybutanenitrile. d-nb.info

| Enzyme Engineering Strategy | Target Enzyme | Improvement | Application |

| Directed Evolution (Gene Shuffling) | Halohydrin Dehalogenase (HHDH) | Enhanced productivity | Synthesis of statin side-chain precursors. researchgate.net |

| Site-Saturated Mutagenesis | Aldoxime Dehydratase (OxdA) | 6-fold improved enantiomeric ratio | Kinetic resolution for the synthesis of (R)-4-chloro-3-hydroxybutanenitrile. d-nb.info |

This table highlights examples of enzyme engineering strategies to enhance selectivity and efficiency in the synthesis of this compound precursors.

Cyanide-Free Biocatalytic Pathways

The high toxicity of cyanide reagents has spurred the development of cyanide-free synthetic routes for nitriles. nih.gov A promising biocatalytic approach involves the use of aldoxime dehydratases (Oxds), which catalyze the dehydration of aldoximes to the corresponding nitriles. nih.gov This method avoids the direct use of hydrogen cyanide and operates in water under mild conditions. nih.gov

A notable example is a cyanide-free biocatalytic process for the synthesis of both enantiomers of 4-chloro-3-hydroxybutanenitrile. d-nb.info This strategy starts from readily available allyl chloride, which is converted to racemic (±)-5-(chloromethyl)-4,5-dihydroisoxazole. d-nb.info The subsequent kinetic resolution is catalyzed by an engineered aldoxime dehydratase, yielding (R)-4-chloro-3-hydroxybutanenitrile and the unreacted (S)-5-(chloromethyl)-4,5-dihydroisoxazole. d-nb.info The latter can then be converted to (S)-4-chloro-3-hydroxybutanenitrile. d-nb.info

| Aldoxime Dehydratase | Substrate | Product | Enantiomeric Excess (ee) | Isolated Yield |

| OxdA-L318I (mutant) | (±)-5-(chloromethyl)-4,5-dihydroisoxazole | (R)-4-chloro-3-hydroxybutanenitrile | 90% | 39% |

| OxdA-wild type | (S)-5-(chloromethyl)-4,5-dihydroisoxazole | (S)-4-chloro-3-hydroxybutanenitrile | 99% | 88% |

This table details the results of a cyanide-free biocatalytic process for synthesizing enantiomers of 4-chloro-3-hydroxybutanenitrile using an aldoxime dehydratase. d-nb.info

Asymmetric Catalysis in Hydroxynitrile Synthesis

The biocatalytic approach described above is an excellent example of asymmetric catalysis, where a chiral catalyst (the enzyme) directs the formation of a specific enantiomer of the product. The use of aldoxime dehydratases for the enantioselective ring-opening of 5-substituted-4,5-dihydroisoxazoles provides a novel and effective strategy for synthesizing chiral β-hydroxynitriles with high enantioselectivity. This enzymatic method is a powerful tool for establishing the stereochemistry of the hydroxyl and nitrile groups in a single step, starting from a simple alkene precursor. The field of asymmetric catalysis offers various other methods for the synthesis of chiral hydroxynitriles, often employing chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction.

Emerging and Green Chemistry Methodologies

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and efficient processes. The synthesis of this compound is an area where such principles are actively being applied.

The biocatalytic synthesis of this compound and its precursors using aldoxime dehydratases is a prime example of an environmentally benign synthetic strategy. mdpi.com This approach adheres to several principles of green chemistry:

Prevention of Waste: The high selectivity of the enzymatic reaction minimizes the formation of byproducts.

Atom Economy: The reaction pathway is designed to incorporate a maximum of the starting materials into the final product.

Use of Less Hazardous Chemical Synthesis: A key advantage is the avoidance of highly toxic cyanide reagents, which are common in traditional nitrile synthesis. mdpi.com

Catalysis: The use of enzymes as catalysts allows for high efficiency under mild reaction conditions.

Benign Solvents: The reactions are typically carried out in aqueous media, a safe and environmentally friendly solvent.

These features make the biocatalytic route a sustainable alternative to conventional chemical methods.

Chemical Reactivity and Transformation Mechanisms of 4 Hydroxybutanenitrile and Its Analogs

Reactions of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by both nucleophiles (at the carbon) and electrophiles (at the nitrogen). This dual reactivity allows for a wide range of chemical transformations.

The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids or, under milder conditions, amides. youtube.comchemguide.co.uk This transformation can be effectively catalyzed by either acid or base. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comyoutube.com The subsequent steps involve deprotonation to form an imidic acid, which is a tautomer of an amide. chemistrysteps.com The imidic acid quickly tautomerizes to the more stable amide intermediate. chemistrysteps.com With continued heating in the presence of acid, this amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. youtube.comkhanacademy.org For 4-hydroxybutanenitrile, this process yields 4-hydroxybutanoic acid and an ammonium ion. chemguide.co.uklibretexts.org

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

| Step | Description |

|---|---|

| 1 | The nitrile nitrogen is protonated by an acid (e.g., H₃O⁺), forming a highly electrophilic nitrilium ion. youtube.com |

| 2 | A water molecule acts as a nucleophile, attacking the nitrile carbon. youtube.com |

| 3 | A proton is transferred from the oxygen to a water molecule, yielding an imidic acid. chemistrysteps.com |

| 4 | The imidic acid tautomerizes to the more stable amide. chemistrysteps.com |

| 5 | The carbonyl oxygen of the amide is protonated, activating the carbonyl carbon for nucleophilic attack. |

| 6 | A second water molecule attacks the carbonyl carbon. |

| 7 | Proton transfer and subsequent elimination of ammonia (B1221849) (which is protonated to NH₄⁺) yields the final carboxylic acid. youtube.com |

Base-Catalyzed Hydrolysis: In a basic medium, the reaction begins with the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic nitrile carbon. chemistrysteps.com This forms a negatively charged intermediate that is subsequently protonated by water to form the imidic acid. chemistrysteps.com Tautomerization then yields the amide. Under vigorous basic conditions, the amide undergoes further hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the formation of a carboxylate salt and ammonia gas. chemguide.co.uk To obtain the free carboxylic acid, a final acidification step is required to protonate the carboxylate. libretexts.org

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. This transformation is a valuable method for synthesizing amines from nitriles.

Common methods for the reduction of this compound to 5-amino-1-pentanol (B144490) include catalytic hydrogenation and reduction with metal hydrides. studymind.co.ukchemguide.co.uk

Catalytic Hydrogenation : This is a widely used industrial method where the nitrile is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. studymind.co.uk Commonly used catalysts include nickel, palladium, or platinum. chemguide.co.uk High temperatures and pressures are typically required. studymind.co.uk The reaction involves the addition of two molecules of H₂ across the carbon-nitrogen triple bond. youtube.com

Lithium Aluminum Hydride (LiAlH₄) : For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for converting nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction and liberate the amine product. chemguide.co.uk LiAlH₄ is a potent hydride donor that effectively reduces the polar C≡N bond. commonorganicchemistry.com

Comparison of Common Reduction Methods for Nitriles

| Reagent/Method | Conditions | Product from this compound | Notes |

|---|---|---|---|

| H₂/Ni or Pd/C | High temperature and pressure studymind.co.uk | 5-amino-1-pentanol | Preferred for industrial scale due to lower cost. studymind.co.uk Can sometimes lead to secondary and tertiary amine byproducts, which can be minimized by adding ammonia. commonorganicchemistry.com |

| LiAlH₄ | 1. Anhydrous ether (e.g., THF) 2. H₂O or H₃O⁺ workup chemguide.co.uk | 5-amino-1-pentanol | A very powerful and efficient reducing agent, but more expensive and requires careful handling. studymind.co.ukchemguide.co.uk |

| BH₃-THF | THF solvent, typically with heating commonorganicchemistry.com | 5-amino-1-pentanol | A more stable alternative to LiAlH₄, though it may require heating. commonorganicchemistry.com |

The biological reduction of nitriles is also known, catalyzed by enzymes such as QueF, which uses NADPH to supply hydrides in a four-electron, four-proton process to form a primary amine. nih.gov

Nitriles react with organometallic compounds like Grignard reagents (R-MgX) and organolithium reagents (R-Li) to form ketones after hydrolysis. ucalgary.caleah4sci.com The reaction proceeds via nucleophilic addition of the carbanion-like R-group from the organometallic reagent to the electrophilic carbon of the nitrile. ucalgary.ca

This initial addition breaks one of the π-bonds of the nitrile, forming an intermediate imine anion (as a magnesium salt in the case of Grignard reagents). youtube.com This intermediate is stable and does not react further with another equivalent of the Grignard reagent. ucalgary.ca Subsequent workup with aqueous acid hydrolyzes the imine intermediate, which first protonates to an imine and then hydrolyzes further to yield a ketone. youtube.commasterorganicchemistry.com

A significant consideration when reacting this compound with a Grignard reagent is the presence of the acidic hydroxyl proton. Grignard reagents are very strong bases and will be quenched by the acidic -OH group in an acid-base reaction before they can attack the nitrile carbon. Therefore, at least two equivalents of the Grignard reagent are required: the first to deprotonate the hydroxyl group, and the second to react with the nitrile functionality. Alternatively, the hydroxyl group must be protected with a suitable protecting group prior to the reaction.

The nitrile carbon is electrophilic and can be attacked by various nucleophiles, particularly under acidic conditions which activate the nitrile group through protonation.

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, also known as a Pinner salt. organic-chemistry.orgwikipedia.org The reaction is typically carried out under anhydrous conditions by passing dry hydrogen chloride (HCl) gas through a mixture of the nitrile and the alcohol. nrochemistry.comnih.gov

The mechanism starts with the protonation of the nitrile nitrogen by the strong acid, which forms a highly reactive nitrilium ion. nih.gov The alcohol then acts as a nucleophile, attacking the nitrilium ion. A final proton transfer yields the imino ester hydrochloride salt. nih.gov These Pinner salts are stable intermediates that can be isolated or reacted further. organic-chemistry.org For instance, hydrolysis of the Pinner salt with water yields an ester. wikipedia.orgnrochemistry.com

In the case of this compound, the presence of the internal hydroxyl group opens the possibility for an intramolecular Pinner reaction. If protonated, the hydroxyl group could potentially attack the nitrile carbon of the same molecule, which would lead to the formation of a cyclic imino ester.

Key Features of the Pinner Reaction

| Feature | Description |

|---|---|

| Reactants | Nitrile, Alcohol, Strong Acid (typically anhydrous HCl) nrochemistry.com |

| Solvent | Anhydrous conditions are crucial to prevent hydrolysis. nrochemistry.com |

| Intermediate | Imino ester salt (Pinner salt) wikipedia.org |

| Final Products | Can be further reacted with water to form esters, with excess alcohol to form orthoesters, or with ammonia to form amidines. wikipedia.orgnrochemistry.com |

The Ritter reaction is a chemical process that transforms a nitrile into an N-substituted amide. wikipedia.org This reaction involves the acid-induced nucleophilic addition of the nitrile to a carbocation. organic-chemistry.org The carbocation is typically generated from an alkene or an alcohol (secondary, tertiary, or benzylic) in the presence of a strong acid like sulfuric acid. organic-chemistry.orgnrochemistry.com

The mechanism begins with the formation of a stable carbocation. missouri.edu The nitrile's nitrogen atom then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org This highly electrophilic nitrilium ion is then attacked by water during the workup phase, followed by deprotonation and tautomerization to yield the final N-substituted amide. nrochemistry.commissouri.edu

For this compound, a primary alcohol, the direct formation of a stable carbocation at the hydroxyl-bearing carbon under Ritter conditions is generally unfavorable. organic-chemistry.org However, under strongly acidic and heated conditions, dehydration could potentially occur, but rearrangement of the resulting primary carbocation would be likely. The reaction is more applicable to analogs of this compound that possess secondary or tertiary alcohol functionalities.

Polymerization Reactions

While this compound serves as a precursor in the synthesis of other molecules, such as polycyclic pyrazolines, detailed research on its direct polymerization is not extensively documented. chemicalbook.comchemicalbook.com Theoretically, its bifunctional nature—possessing both a hydroxyl (-OH) and a nitrile (-CN) group—allows for several potential polymerization pathways. The hydroxyl group could participate in condensation polymerization to form polyethers or polyesters, analogous to other polyols. The nitrile group could potentially undergo polymerization under specific catalytic conditions, although this is less common for simple aliphatic nitriles. Further research is required to fully explore and characterize the polymerization behavior of this monomer.

Reactions of the Hydroxyl Functionality

The primary alcohol group in this compound is a key site for various chemical transformations.

The primary hydroxyl group of this compound is susceptible to oxidation. Depending on the reagents and reaction conditions, this can yield two main products. Partial oxidation would produce the corresponding aldehyde, 4-oxobutanenitrile. More vigorous or complete oxidation would further transform the aldehyde to a carboxylic acid, resulting in 3-cyanopropanoic acid. The specific outcome is dictated by the choice of oxidizing agent (e.g., PCC for the aldehyde, or KMnO₄ for the carboxylic acid).

Table 1: Products of this compound Oxidation

| Reactant | Product Name | Product Formula | Oxidation State |

|---|---|---|---|

| This compound | 4-Oxobutanenitrile | C₄H₅NO | Aldehyde |

The hydroxyl group of this compound is a poor leaving group and must typically be activated before it can undergo nucleophilic substitution. This can be achieved by converting it into a better leaving group, such as a tosylate or a halide. Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by a variety of nucleophiles. For instance, similar compounds have been shown to undergo successful nucleophilic substitution with reagents like sodium azide (B81097) or thiols. lookchem.com This allows for the introduction of a wide range of functional groups at the terminal position of the butane (B89635) chain.

The hydroxyl group imparts weak acidity to the this compound molecule. The acid dissociation constant (pKa) for this proton is predicted to be approximately 14.56. chemicalbook.comchemicalbook.com This value is comparable to that of other primary alcohols and slightly less acidic than water (pKa ≈ 15.7).

In the presence of a strong base (B:⁻), the hydroxyl proton can be removed in an equilibrium reaction to form an alkoxide ion.

HO-(CH₂)₃-CN + B:⁻ ⇌ ⁻O-(CH₂)₃-CN + BH

The position of this equilibrium is dependent on the strength of the base used. libretexts.orglibretexts.org A base whose conjugate acid has a pKa significantly higher than 14.56 will favor the formation of the alkoxide product. pharmacy180.com This deprotonation is a critical first step in many reactions where the oxygen atom is intended to act as a nucleophile, such as in the synthesis of ethers.

Table 2: Acid-Base Properties of this compound

| Property | Value |

|---|---|

| Predicted pKa | 14.56 ± 0.10 chemicalbook.comchemicalbook.com |

| Acidity Comparison | Similar to primary alcohols |

Intermolecular and Intramolecular Reaction Pathways

The structure of this compound makes it amenable to intramolecular cyclization. The proximity of the terminal hydroxyl group to the electrophilic carbon of the nitrile group allows for a potential ring-closing reaction. Under acidic or basic catalysis, the oxygen atom of the hydroxyl group can attack the nitrile carbon. This would form a five-membered cyclic iminoether intermediate, which upon hydrolysis would yield γ-butyrolactone, a stable five-membered cyclic ester (lactone). This type of intramolecular reaction is a common pathway for γ-hydroxy acids and their derivatives. youtube.com

Furthermore, the synthesis of γ-hydroxy nitriles can sometimes be achieved through the ring scission of heterocyclic precursors like isoxazolines. nih.gov Reductive hydrolytic cleavage of a suitably substituted isoxazoline (B3343090) can yield a β-hydroxy ketone. rsc.org A related reductive ring-opening of a different heterocyclic precursor could plausibly be designed to yield a γ-hydroxy nitrile such as this compound, representing a synthetic pathway starting from a cyclic compound.

Elimination Reactions (e.g., Dehydrobromination)

Elimination reactions are a fundamental class of reactions in organic chemistry where a pair of atoms or groups are removed from adjacent atoms in a molecule, typically resulting in the formation of a double bond. For this compound, the most direct elimination pathway is dehydration, the removal of a water molecule. In contrast, its halogenated analogs can undergo dehydrohalogenation.

Dehydration of this compound: The elimination of water from an alcohol, known as dehydration, is an acid-catalyzed process. libretexts.org Treating this compound with a strong acid like sulfuric or phosphoric acid at elevated temperatures would lead to the formation of 3-butenenitrile. The hydroxyl group (-OH) is a poor leaving group, but in the presence of an acid, it is protonated to form an oxonium ion (-OH2+). This ion is an excellent leaving group (water), which departs to form a primary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from the adjacent carbon, leading to the formation of a π-bond.

Dehydrobromination of 4-Bromobutanenitrile: As an illustrative example of an elimination reaction common to analogs, the dehydrobromination of 4-bromobutanenitrile can be considered. This reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbons to form an alkene. youtube.com The reaction can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination), depending on the reaction conditions. masterorganicchemistry.com

E2 Mechanism: This mechanism is favored by the use of a strong, sterically hindered base and occurs in a single, concerted step. The base removes a proton from the carbon adjacent to the one bearing the bromine, while simultaneously the C-Br bond breaks and the double bond forms. The reaction rate is dependent on the concentration of both the substrate and the base.

E1 Mechanism: This two-step mechanism is favored in the presence of a weak base and a polar protic solvent. The first step involves the slow, rate-determining departure of the bromide leaving group to form a carbocation intermediate. In the second, fast step, a weak base removes a proton from an adjacent carbon, forming the double bond.

| Reaction Type | Substrate Example | Reagent | Key Feature | Mechanism |

| Dehydration | This compound | H₂SO₄ (conc.), Heat | Removal of H₂O | E1 (via protonated alcohol) |

| Dehydrobromination | 4-Bromobutanenitrile | Potassium tert-butoxide | Removal of HBr | E2 (concerted) |

| Dehydrobromination | 4-Bromobutanenitrile | Ethanol (B145695) (weak base), Heat | Removal of HBr | E1 (via carbocation) |

Reaction Mechanism Elucidation

Understanding the stepwise processes of bond breaking and formation is crucial for controlling chemical transformations. For this compound and its analogs, mechanisms involving nucleophilic additions, proton transfers, and carbocation intermediates are particularly significant.

Nucleophilic Addition Mechanisms

The synthesis of this compound itself often involves a nucleophilic addition reaction. A key example is the addition of a cyanide ion (CN⁻) to an aldehyde. Specifically, the reaction of 3-hydroxypropanal (B37111) with hydrogen cyanide (or a cyanide salt in acidic conditions) yields this compound. chemguide.co.uk

This reaction proceeds via a two-step mechanism: savemyexams.com

Nucleophilic Attack: The carbon-oxygen double bond of the aldehyde's carbonyl group is polarized, leaving the carbon atom with a partial positive charge (δ+) and the oxygen with a partial negative charge (δ-). The cyanide ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. chemguide.co.uk

Protonation: In the second step, the negatively charged oxygen atom of the alkoxide intermediate is protonated by a proton source in the solution, such as an undissociated HCN molecule or H₃O⁺, to yield the final hydroxynitrile product. savemyexams.com

| Step | Description | Intermediate/Product |

| 1 | The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of 3-hydroxypropanal. | Tetrahedral alkoxide intermediate |

| 2 | The alkoxide intermediate abstracts a proton from a proton source (e.g., H₃O⁺). | This compound |

Proton Transfer Processes

For instance, in the acid-catalyzed dehydration of this compound, the initial and essential step is the proton transfer from the acid catalyst to the oxygen atom of the hydroxyl group. libretexts.org This protonation converts the poor -OH leaving group into a good -OH₂⁺ (water) leaving group, facilitating the subsequent elimination.

The reactivity of the nitrile group can also be influenced by proton transfer. Studies on acetonitrile (B52724), a structural analog, show that proton transfer processes are highly sensitive to the reaction environment. The reaction between a hydroxide ion and acetonitrile can proceed via different pathways, including proton transfer, depending on the degree of solvation. utk.edu In the gas phase, where the hydroxide ion is "bare," it can abstract a proton from acetonitrile. However, in bulk solution, other reactions may dominate. This illustrates that the accessibility of protons and the stability of charged intermediates, both governed by proton transfer equilibria, are key factors in determining reaction outcomes. utk.edu

Carbocation Intermediates

Carbocations are positively charged ions containing a carbon atom with only six valence electrons, making them highly reactive electrophiles. youtube.com They are common intermediates in reactions such as SN1 and E1. youtube.comallen.in While primary carbocations are generally unstable, reactions involving secondary or tertiary analogs of this compound are more likely to proceed through carbocation intermediates.

Consider the SN1 reaction of a hypothetical analog, 4-bromo-4-methylbutanenitrile (a tertiary alkyl halide). The mechanism proceeds in two main steps:

Formation of a Carbocation: The first step is the slow, rate-determining heterolytic cleavage of the carbon-bromine bond. The C-Br bond breaks, with the bromine atom taking both electrons to form a bromide ion (Br⁻) and a planar, sp²-hybridized tertiary carbocation. allen.indocbrown.info

Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile (e.g., water). The nucleophile donates an electron pair to the empty p-orbital of the carbocation, forming a new covalent bond. docbrown.info If water is the nucleophile, a final deprotonation step occurs to yield the neutral alcohol product.

The stability of the carbocation is a critical factor; tertiary carbocations are more stable than secondary, which are far more stable than primary ones, due to hyperconjugation and inductive effects from the alkyl groups. slideshare.net

| Intermediate | Precursor Example | Formation Mechanism | Key Characteristics | Subsequent Reaction |

| Tertiary Carbocation | 4-Bromo-4-methylbutanenitrile | Heterolytic cleavage of C-Br bond (SN1/E1) | sp² hybridized, trigonal planar geometry, empty p-orbital youtube.com | Rapid attack by a nucleophile or elimination of a proton |

Derivatives and Structural Analogues of 4 Hydroxybutanenitrile

Halogenated Derivatives (e.g., 4-Chloro-3-hydroxybutanenitrile, 3-Bromo-4-hydroxybutanenitrile)

Halogenation of the butanenitrile backbone introduces significant changes in the molecule's reactivity and physical properties.

4-Chloro-3-hydroxybutanenitrile is a key intermediate in various chemical syntheses. google.com It is a colorless liquid that serves as a versatile building block for introducing chlorine, hydroxyl, and nitrile functionalities into more complex molecules. guidechem.com A common method for its synthesis involves the reaction of epichlorohydrin (B41342) with a cyanide source, such as sodium or potassium cyanide, under weakly basic conditions (pH 7-10). google.comgoogle.com This reaction can be performed in a mixture of water and alcohol or in an aqueous system, yielding the desired product in high purity. google.comgoogle.com The compound is recognized as an intermediate in the synthesis of pharmaceuticals like atorvastatin (B1662188) and carnitine. google.comgoogle.com

| Property | Value | Source(s) |

| Chemical Formula | C4H6ClNO | guidechem.com |

| CAS Number | 105-33-9 | guidechem.com |

| Molecular Weight | 119.55 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Colorless liquid | guidechem.com |

| Boiling Point | 110 °C / 1 mmHg | chemicalbook.com |

| Density | 1.250 g/mL at 20 °C | chemicalbook.com |

The presence of a chiral center at the C3 position of 4-chloro-3-hydroxybutanenitrile means it exists as two distinct enantiomers: (S) and (R). These chiral molecules are crucial in asymmetric synthesis. chemicalbook.com

(S)-4-Chloro-3-hydroxybutanenitrile is used in the synthesis of hydroxypyrrolidinones, which are precursors to carbapenems, and in the preparation of atorvastatin precursors. chemicalbook.com It can be synthesized with high optical purity (e.g., 99.3% ee) by reacting (S)-epichlorohydrin with sodium cyanide in an aqueous solution, maintaining a pH between 7.9 and 8. chemicalbook.com

(R)-4-Chloro-3-hydroxybutyronitrile is a chiral reagent used in the preparation of important compounds like (-)-carnitine and (-)-γ-amino-β-hydroxybutyric acid. sigmaaldrich.comchemicalbook.com Its synthesis can be achieved using (R)-epichlorohydrin as the starting material. This enantiomer has been investigated for its potential hypotensive and hypoglycemic properties. biosynth.com

| Property | (S)-Enantiomer | (R)-Enantiomer |

| Full Name | (S)-4-Chloro-3-hydroxybutanenitrile | (R)-4-Chloro-3-hydroxybutyronitrile |

| CAS Number | 127913-44-4 | 84367-31-7 |

| Molecular Formula | C4H6ClNO | C4H6ClNO |

| Molecular Weight | 119.55 g/mol | 119.55 g/mol |

| Optical Activity | [α]25/D -12.0 to -14.0 deg (neat) | [α]25/D +11.0° (neat) |

| Boiling Point | 110 °C / 1 mmHg | 110 °C / 1 mmHg |

| Density | 1.250 g/mL at 20 °C | 1.250 g/mL at 20 °C |

| Refractive Index | n20/D 1.474 | n20/D 1.474 |

Substituted Aryl and Fluoroalkyl Derivatives (e.g., 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile)

The introduction of aryl and fluoroalkyl groups creates highly specialized derivatives. An example is 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile . This complex molecule incorporates a trifluoromethyl group and a 4-chlorophenyl group onto the butanenitrile structure.

| Property | Value | Source(s) |

| Chemical Name | 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile | hoffmanchemicals.com |

| CAS Number | 950476-83-2 | hoffmanchemicals.com |

| Use | Laboratory purposes | hoffmanchemicals.com |

Positional Isomers (e.g., 2-Hydroxybutanenitrile, (R)-3-Hydroxybutanenitrile)

Positional isomers of 4-hydroxybutanenitrile have the same chemical formula (C4H7NO) but differ in the placement of the hydroxyl group along the carbon chain.

2-Hydroxybutanenitrile , also known as propionaldehyde (B47417) cyanohydrin, is formed from the addition of hydrogen cyanide across the carbonyl group of propionaldehyde. nih.govlibretexts.org In this isomer, the hydroxyl group is located on the carbon atom adjacent to the nitrile group (the C2 position). nih.gov

(R)-3-Hydroxybutanenitrile is a chiral isomer with the hydroxyl group at the C3 position. As a bifunctional molecule with a defined 'R' configuration, it is a valuable intermediate in stereoselective organic chemistry for building enantiomerically pure compounds.

| Isomer | 2-Hydroxybutanenitrile | (R)-3-Hydroxybutanenitrile |

| CAS Number | 4476-02-2 | 125103-95-9 |

| Molecular Formula | C4H7NO | C4H7NO |

| Molecular Weight | 85.10 g/mol | 85.11 g/mol |

| Synonym | Propionaldehyde cyanohydrin | N/A |

| Structure Note | -OH group at C2 position | -OH group at C3 position |

Functional Group Transformations and Subsequent Derivatives

The hydroxyl and nitrile groups of this compound and its analogues are chemically versatile, allowing for numerous transformations to synthesize other important compounds.

Several general methods exist for the synthesis of nitriles and hydroxynitriles, which can be applied to create derivatives related to this compound.

From Halogenoalkanes : A common method for nitrile synthesis is the reaction of a halogenoalkane with sodium or potassium cyanide in an ethanol (B145695) solution, heated under reflux. libretexts.orgchemguide.co.uk This substitution reaction replaces the halogen atom with a nitrile (-CN) group, effectively extending the carbon chain. libretexts.org

From Aldehydes and Ketones : Hydroxynitriles (cyanohydrins) are produced through the addition of hydrogen cyanide to aldehydes or ketones. libretexts.orgchemguide.co.uk The reaction is typically performed by mixing the aldehyde or ketone with a solution of sodium or potassium cyanide to which a small amount of acid has been added to generate HCN in situ. libretexts.org

From Amides : Nitriles can also be formed by the dehydration of primary amides. libretexts.orgchemguide.co.uk This is achieved by heating the amide with a strong dehydrating agent, such as phosphorus(V) oxide (P4O10). libretexts.org

A significant derivative formed through functional group transformation is 3-Hydroxyglutaronitrile (3-HGN). google.com This dinitrile is a valuable precursor for various materials, including pharmaceutically active compounds. google.com A high-yield process for preparing 3-hydroxyglutaronitrile involves reacting a 4-halo-3-hydroxy-butanenitrile, such as 4-chloro-3-hydroxybutanenitrile, with a cyanide source. google.comresearchgate.net The reaction is carried out in a biphasic mixture of water and an ionic liquid, which increases productivity and selectivity compared to conventional methods. google.com This process converts the chlorohydrin intermediate into 3-hydroxyglutaronitrile by substituting the chlorine atom with a second nitrile group. google.comgoogle.com

Applications in Advanced Organic Synthesis and Materials Chemistry

Building Block in Complex Molecule Construction

As a fundamental building block, 4-hydroxybutanenitrile serves as a linchpin in the assembly of intricate molecular architectures. nih.govillinois.edusemanticscholar.org Its utility stems from the ability to selectively modify its functional groups to introduce chirality and build molecular complexity.

A significant application of this compound derivatives is in the synthesis of enantiomerically pure chiral intermediates, which are crucial for the production of single-enantiomer drugs. nih.govnih.gov The asymmetric reduction of related keto-nitriles or the enzymatic resolution of racemic mixtures provides access to key chiral synthons like (S)-4-chloro-3-hydroxybutanoic acid methyl ester. nih.gov This chiral ester is a valuable precursor for a variety of molecules, including β-hydroxy acids and their corresponding esters and amines, which are common structural motifs in many biologically active compounds. The enzymatic routes to chiral 4-chloro-3-hydroxybutanenitrile, for instance, have been developed to produce these intermediates with high optical purity. researchgate.netchemicalbook.com

| Chiral Intermediate | Precursor Example | Synthesis Method |

| Chiral β-hydroxy ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | Biocatalytic reduction of 4-chloro-3-oxobutanoic acid methyl ester |

| Chiral hydroxynitrile | (S)-4-chloro-3-hydroxybutanenitrile | Enzymatic resolution or asymmetric synthesis from epichlorohydrin (B41342) |

The strategic importance of this compound derivatives is prominently highlighted in the synthesis of major pharmaceutical drugs.

L-Carnitine: This essential nutrient, involved in fatty acid metabolism, is synthesized using chiral intermediates derived from this compound analogues. creative-proteomics.com The synthesis often involves the reaction of trimethylamine (B31210) with an optically active 4-halo-3-hydroxybutyrate derivative, which can be prepared from precursors like 4-chloro-3-hydroxybutyronitrile. google.comepo.orgresearchgate.net Various synthetic strategies focus on the efficient and stereoselective production of these intermediates to ensure the final product is the biologically active L-isomer. patsnap.com

Beyond pharmaceuticals, this compound is a precursor in the synthesis of various specialty chemicals. For example, it can be utilized in the creation of polycyclic pyrazolines. lookchem.comchemicalbook.com These types of compounds are of interest in materials science and medicinal chemistry due to their diverse chemical and photophysical properties. The reactivity of both the hydroxyl and nitrile functional groups allows for the construction of complex heterocyclic systems, demonstrating the compound's utility as a versatile synthetic platform. chemscene.com

Contributions to Methodological Advancements

The use of this compound and its derivatives in synthesis has not only enabled the production of complex molecules but has also spurred methodological advancements in catalysis and physical organic chemistry.

The demand for enantiomerically pure intermediates derived from this compound has been a significant driver for the development and optimization of chiral catalysts and, particularly, biocatalysts. springernature.com

Researchers have focused on discovering and engineering enzymes, such as ketoreductases and aldoxime dehydratases, for the stereoselective synthesis of chiral hydroxynitriles. nih.govnih.govresearchgate.netresearchgate.net A notable example is the directed evolution of three distinct enzymes to create a green and efficient manufacturing process for the key chiral building block of Atorvastatin (B1662188). epa.gov This biocatalytic cascade involves the enantioselective reduction of a chloroketone and a subsequent biocatalytic cyanation under mild, aqueous conditions, showcasing a significant improvement in yield and a reduction in waste compared to previous chemical processes. epa.gov Furthermore, site-saturated mutagenesis has been employed to improve the enantiomeric ratio of aldoxime dehydratases used in the kinetic resolution of precursors to chiral 4-chloro-3-hydroxybutanenitrile. researchgate.net

| Catalyst Type | Application | Example |

| Biocatalyst (Enzyme) | Asymmetric reduction | Ketoreductase for synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate epa.gov |

| Biocatalyst (Enzyme) | Kinetic resolution | Aldoxime dehydratase for producing chiral 4-chloro-3-hydroxybutanenitrile researchgate.net |

The influence of a solvent on the rate and outcome of a chemical reaction is a fundamental concept in chemistry, often referred to as a solvent effect. wikipedia.orgchemrxiv.org Solvents can stabilize reactants, products, or, most importantly, the transition state of a reaction, thereby altering the reaction kinetics. ucalgary.ca One key property influencing these interactions is the solvent's dielectric constant, which is a measure of its polarity.

Polar solvents can effectively stabilize charged species, such as ions or polar transition states, through dipole-dipole interactions and hydrogen bonding. libretexts.org This phenomenon, known as dielectric stabilization, can significantly accelerate reactions that proceed through ionic intermediates, such as SN1 reactions. ucalgary.calibretexts.org

Molecules like this compound, which possess a polar nitrile group and a hydrogen-bond-donating hydroxyl group, are characteristic of polar protic substances. chemscene.comchemspider.com The study of reactions in such multifunctional solvents provides valuable insights into how specific solvent-solute interactions, including dielectric stabilization and hydrogen bonding, can be harnessed to control reaction pathways and enhance reaction rates. The presence of both a nitrile group, known for its high dipole moment, and a hydroxyl group makes it an interesting candidate for investigations into complex solvent effects on chemical transformations.

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level. These methods offer insights that are often difficult to obtain through experimental means alone, particularly in the context of complex biological systems and reaction mechanisms.

Molecular Modeling and Docking Studies for Enzyme Mechanisms

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these studies are crucial for understanding its interaction with enzymes, particularly hydroxynitrile lyases (HNLs), which catalyze the formation and cleavage of cyanohydrins. researchgate.netwikipedia.orgresearchgate.net

Docking simulations can locate the active site of an enzyme and identify the key amino acid residues involved in substrate binding and catalysis. nih.gov For instance, studies on HNLs from various sources, such as Prunus amygdalus (almond) and Hevea brasiliensis (rubber tree), have used the natural substrate mandelonitrile (B1675950) to map their active sites. nih.govnih.govresearchgate.net These studies reveal that specific residues form hydrogen bonds and electrostatic interactions with the hydroxyl and cyano groups of the substrate, positioning it correctly for the catalytic reaction. nih.govnih.gov The catalytic mechanism often involves a general acid/base catalysis facilitated by a key residue like histidine, while other residues stabilize the cyanide ion intermediate. researchgate.netnih.gov

While specific docking studies on this compound are not extensively documented, the principles derived from studies with other cyanohydrins are directly applicable. A hypothetical docking of this compound into an HNL active site would likely show its hydroxyl group interacting with hydrogen bond donors/acceptors like histidine or tyrosine, and its nitrile group being stabilized by positively charged or polar residues. nih.gov

Below is a table summarizing key interactions identified in docking studies of HNLs with cyanohydrin substrates, which serves as a model for understanding potential interactions with this compound.

| Enzyme Source | Substrate | Key Interacting Residues | Type of Interaction | Reference |

| Passiflora edulis (PeHNL) | (R)-Mandelonitrile | His8, Tyr30 | Hydrogen bonds with hydroxyl group | nih.gov |

| Glu54 | Interaction with nitrile group | nih.gov | ||

| Hevea brasiliensis (HbHNL) | (S)-Mandelonitrile | Ser80, His235, Asp207 | Catalytic triad (B1167595) activity | nih.govnih.gov |

| Lys236 | Stabilization of cyanide ion | nih.govnih.gov | ||

| Arabidopsis thaliana (AtHNL) | (R)-Mandelonitrile | Ser80, His235, Asp207 | Catalytic triad activity | nih.govnih.gov |

| Main chain N-H groups | Stabilization of cyanide ion (oxyanion hole) | nih.gov | ||

| Prunus amygdalus (PaHNL) | (R)-Mandelonitrile | His497 | General acid/base catalysis | researchgate.net |

| Positive electrostatic potential | Stabilization of cyanide ion | researchgate.net |

In silico Mutations for Stereoselectivity Rationalization

One of the most significant applications of computational chemistry in enzymology is rationalizing and predicting the stereoselectivity of biocatalysts. Hydroxynitrile lyases are excellent models for such studies, as different HNLs can produce opposite enantiomers of a chiral cyanohydrin from the same starting aldehyde. nih.gov In silico (computer-based) mutations allow researchers to virtually alter specific amino acids in an enzyme's active site and predict the resulting effect on substrate binding and stereochemical outcome.

For example, the HNLs from the rubber tree (Hevea brasiliensis, HbHNL) and Arabidopsis thaliana (AtHNL) are evolutionarily related and have nearly identical three-dimensional structures, yet they exhibit opposite enantioselectivity; HbHNL is (S)-selective while AtHNL is (R)-selective. nih.govnih.gov Computational studies have been employed to understand this divergence. By creating computational models where active site residues from one enzyme are swapped into the other, scientists can probe the origins of this stereochemical switch. nih.gov

These in silico experiments have shown that stereoselectivity is determined by a subtle interplay of multiple residues that orient the substrate and the incoming cyanide nucleophile. nih.gov A single amino acid change can sometimes be insufficient to invert selectivity, highlighting the complexity of the catalytic environment. These computational predictions can then guide laboratory experiments, where site-directed mutagenesis is used to create real-world enzyme variants with altered or improved stereoselectivity. This iterative cycle of prediction and experimentation is a powerful strategy for enzyme engineering. nih.gov

The table below presents findings from a study where active site residues were swapped between HbHNL and AtHNL to create composite active sites, demonstrating the impact on stereoselectivity.

| Enzyme Scaffold | Active Site Composition | Observed Selectivity | Key Finding | Reference |

| HbHNL (Wild-type) | HbHNL-like | (S)-selective | Native enzyme selectivity | nih.gov |

| AtHNL (Wild-type) | AtHNL-like | (R)-selective | Native enzyme selectivity | nih.gov |

| HbHNL | Composite (mix of HbHNL/AtHNL residues) | Maintained (S)-selectivity | The scaffold protein plays a crucial role in determining stereoselectivity. | nih.gov |

| AtHNL | Composite (identical to above) | Maintained (R)-selectivity | Identical active site residues in a different scaffold do not confer the same selectivity. | nih.gov |

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of chemical reaction mechanisms. nih.govescholarship.org These methods can map the entire reaction pathway, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. pennylane.ai By calculating the energy of these species, a potential energy surface for the reaction can be constructed, revealing the activation energy (the energy barrier that must be overcome for the reaction to occur). pennylane.ai

For reactions involving this compound, such as its formation via hydrocyanation or its conversion into other functional groups (e.g., hydrogenation of the nitrile to an amine), quantum chemical calculations are invaluable. researchgate.netrsc.orgresearchgate.net For example, DFT calculations can elucidate the mechanism of nitrile hydrogenation on a catalyst surface. researchgate.net These studies can compare different potential pathways, determine the rate-determining step, and explain how the catalyst's electronic properties influence its activity and selectivity. rsc.org

Such calculations have been used to investigate:

The mechanism of cyanohydrin formation: Analyzing the nucleophilic attack of the cyanide ion on the carbonyl carbon and the subsequent protonation step.

Nitrile hydrogenation pathways: Modeling the stepwise addition of hydrogen across the carbon-nitrogen triple bond to form primary, secondary, or tertiary amines and identifying the key intermediates like imines. tue.nl

Cycloaddition reactions: Investigating the concerted or stepwise nature of reactions where the nitrile group participates in forming cyclic compounds. acs.org

These computational insights help chemists to optimize reaction conditions, design more efficient catalysts, and even predict the feasibility of entirely new chemical transformations. nih.gov

The following table provides an example of how quantum chemical calculations can be used to compare the energy barriers of different steps in a proposed reaction pathway.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) - Example | Implication | Reference |

| Cyano Group Activation | Initial interaction of the nitrile with the catalyst surface. | 15.2 | This is often the rate-determining step in nitrile hydrogenation. | rsc.org |

| First Hydrogenation | Addition of the first H₂ molecule to form an imine intermediate. | 8.5 | A lower barrier indicates this step is relatively fast once the nitrile is activated. | researchgate.nettue.nl |

| Second Hydrogenation | Addition of the second H₂ molecule to the imine to form the primary amine. | 5.1 | Typically a very fast step with a low energy barrier. | researchgate.nettue.nl |

Emerging Areas of Research

As a versatile chemical building block, this compound and related compounds continue to find relevance in new and evolving fields of scientific inquiry.

Role in Prebiotic Chemical Evolution Studies

One of the most fundamental questions in science is how the complex biomolecules necessary for life first arose on early Earth. Prebiotic chemistry seeks to understand the abiotic chemical reactions that could have produced amino acids, nucleotides, sugars, and lipids from simple precursors. nih.gov Hydrogen cyanide (HCN) is considered a key reactant in many prebiotic synthesis scenarios. nih.gov

Cyanohydrins, as the direct addition products of HCN to aldehydes and ketones, are plausible intermediates in these ancient chemical pathways. wikipedia.orgfiveable.me The formation of this compound could have occurred in aqueous environments on early Earth from the reaction of 3-hydroxypropanal (B37111) with HCN. Once formed, this compound could serve as a precursor to other essential biomolecules. For instance, hydrolysis of the nitrile group would yield a carboxylic acid, while reduction would produce an amine. The presence of both a hydroxyl and a nitrile group in one molecule opens up diverse chemical possibilities.

Studies inspired by prebiotic chemistry have shown that aminomalononitrile, a related compound, can be a tool for generating high chemical diversity, leading to the synthesis of imidazole (B134444) and purine (B94841) derivatives under plausible prebiotic conditions. rsc.orguniroma1.it This suggests that simple nitrile-containing compounds like this compound could have participated in similar multicomponent reactions, contributing to the "primordial soup" from which the first self-replicating systems emerged. uniroma1.it

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound and monitoring its chemical transformations.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The key characteristic absorption bands are due to the hydroxyl (-OH) and nitrile (-C≡N) groups.

The IR spectrum will prominently feature:

A broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

A sharp, medium-intensity absorption band in the range of 2240-2260 cm⁻¹ for the C≡N stretching vibration of the saturated nitrile group. spectroscopyonline.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Broad, Strong |

| Nitrile (-C≡N) | C≡N Stretch | 2240-2260 | Sharp, Medium |

| Alkane (C-H) | C-H Stretch | 2850-2960 | Medium to Strong |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The molecular formula for this compound is C₄H₇NO, with a molecular weight of approximately 85.10 g/mol . chemscene.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. Common fragmentation patterns for molecules containing hydroxyl and nitrile groups include:

Loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at [M-18]⁺.

Alpha-cleavage adjacent to the hydroxyl group.

Cleavage of the carbon chain, leading to various fragment ions.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

| 85 | [C₄H₇NO]⁺ (Molecular Ion) |

| 67 | [M - H₂O]⁺ |

| 54 | [M - CH₂OH]⁺ |

| 41 | [CH₂CN]⁺ |

| 31 | [CH₂OH]⁺ |

UV/Vis Spectroscopy for Reaction Monitoring and Complex Formation

UV/Vis spectroscopy can be employed to monitor chemical reactions involving this compound, particularly if a chromophore is being formed or consumed. chemspider.com Since this compound itself does not have strong chromophores in the UV-Vis range, its direct detection is challenging. However, it can be used to monitor reactions where it is converted into a product with UV/Vis absorbance or reacts with a colored reagent.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation and analysis of this compound from reaction mixtures or for purity assessment.

Gas Chromatography (GC) for Enantiomeric Excess Determination

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a chiral stationary phase, it can be used to separate enantiomers and determine their relative amounts, known as the enantiomeric excess (ee). gcms.cz

However, it is crucial to note that this compound (HO-CH₂-CH₂-CH₂-CN) is an achiral molecule as it does not possess a stereocenter. Therefore, the concept of enantiomeric excess is not applicable to this specific compound. Chiral GC would be a relevant analytical technique for isomeric hydroxynitriles that are chiral, such as 3-hydroxybutanenitrile or 2-hydroxybutanenitrile. For such chiral hydroxynitriles, a chiral GC column, often based on cyclodextrin derivatives, would be used to achieve separation of the enantiomers. gcms.cz

An in-depth examination of the analytical methodologies for the structural and mechanistic characterization of this compound is presented in this article. The focus is on chromatographic techniques for separation and purification, as well as advanced spectroscopic and crystallographic methods for stereochemical determination.

常见问题

Basic Research Questions

Q. How can the purity of 4-Hydroxybutanenitrile be determined in laboratory settings?

- Methodology : Use spectroscopic techniques such as ¹H/¹³C NMR to verify structural integrity and quantify impurities. High-Performance Liquid Chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm is recommended for quantitative purity assessment. Cross-reference with melting point analysis (if crystalline) and FT-IR for functional group confirmation .

Q. What are the optimal conditions for synthesizing this compound via cyanohydrin formation?

- Methodology : React acetone cyanohydrin with formaldehyde under controlled acidic catalysis (e.g., H₂SO₄, 0.1 M) at 40–50°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Post-reaction, neutralize with NaHCO₃, extract with dichloromethane, and purify via fractional distillation (bp ~120–130°C under reduced pressure) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Identify hydroxyl (δ 1.5–2.0 ppm, broad) and nitrile (δ 2.5–3.0 ppm) protons.

- FT-IR : Confirm O-H stretch (~3200 cm⁻¹) and C≡N stretch (~2250 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peak at m/z 85 (C₄H₇NO⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 67) .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound in aqueous solutions be resolved?

- Methodology : Design a controlled kinetic study under varying pH (2–12), temperatures (25–60°C), and ionic strengths. Use HPLC-MS to track degradation products (e.g., hydrolysis to 4-hydroxybutyric acid). Apply Arrhenius modeling to predict shelf-life and compare with conflicting literature. Address discrepancies by standardizing buffer systems and excluding light/oxygen interference .

Q. What experimental approaches are suitable for studying the environmental fate of this compound in soil?

- Methodology :

- Microcosm Studies : Incubate soil samples spiked with this compound under aerobic/anaerobic conditions. Monitor degradation via GC-MS and quantify metabolites (e.g., ammonia, nitriles).

- QSAR Modeling : Predict biodegradation pathways using software like EPI Suite™, incorporating log Kow (1.3) and molecular connectivity indices .

Q. How can the nucleophilic reactivity of this compound in organocatalytic reactions be optimized?

- Methodology : Screen catalysts (e.g., proline derivatives, thioureas) in asymmetric aldol reactions. Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to map transition states and identify steric/electronic factors affecting enantioselectivity. Validate with chiral HPLC (Chiralpak® AD-H column) .

Data Analysis & Reporting

Q. How should researchers address variability in cytotoxicity assays involving this compound?

- Methodology : Normalize data to cell viability controls (e.g., MTT assay) and apply Grubbs’ test to identify outliers. Use ANOVA with post-hoc Tukey tests to compare dose-response curves. Report IC₅₀ values with 95% confidence intervals and include raw data in appendices .

Q. What statistical frameworks are appropriate for interpreting conflicting results in solvent-dependent reaction yields?